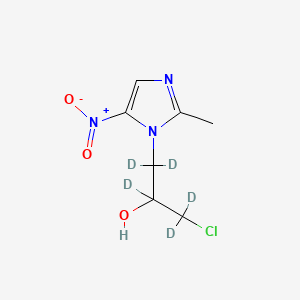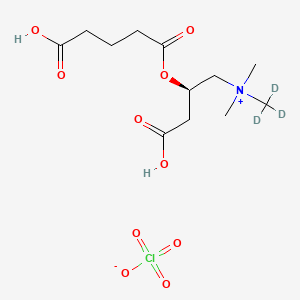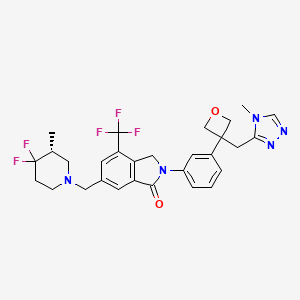
Cbl-b-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbl-b-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cbl-b-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Cbl-b-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: Employed to investigate the regulation of immune responses and the role of Cbl-b in immune cell signaling.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in enhancing the efficacy of immune checkpoint inhibitors.
Industry: Utilized in the development of novel immunomodulatory drugs and as a reference compound in drug discovery .
Mécanisme D'action
Cbl-b-IN-2 exerts its effects by inhibiting the E3 ubiquitin-protein ligase activity of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activation and proliferation. The molecular targets of this compound include various signaling proteins involved in immune cell regulation, such as Vav1 and other downstream effectors .
Comparaison Avec Des Composés Similaires
Cbl-b-IN-2 is unique in its high specificity and potency as a Cbl-b inhibitor. Similar compounds include:
Nx-1607: Another small-molecule inhibitor of Cbl-b, currently in clinical trials for cancer immunotherapy.
HOT-A and HOT-B: Allosteric inhibitors of Cbl-b that have shown promise in preclinical studies.
HST-1011: An orally bioavailable Cbl-b inhibitor that has advanced into clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications .
Propriétés
Formule moléculaire |
C29H30F5N5O2 |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |
Clé InChI |
YQALLLNHBDHXFZ-GOSISDBHSA-N |
SMILES isomérique |
C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
SMILES canonique |
CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


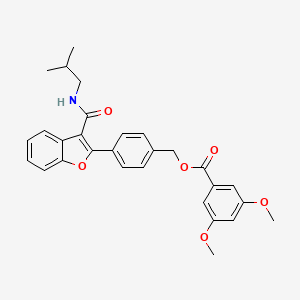
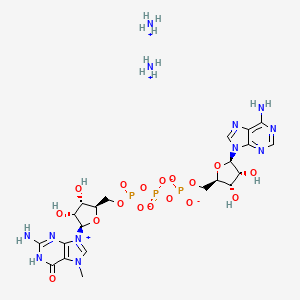
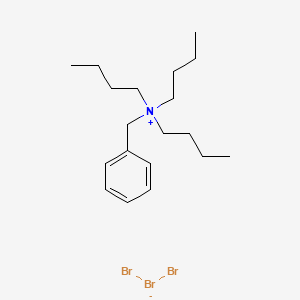
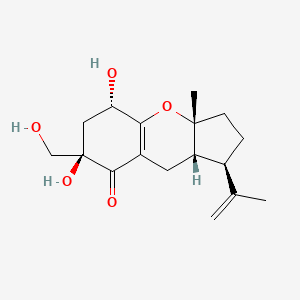
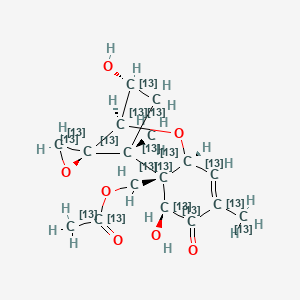
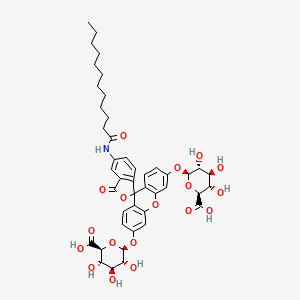

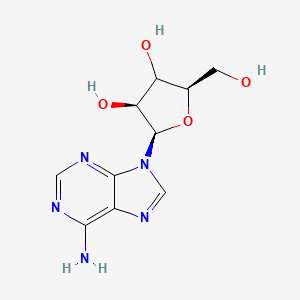
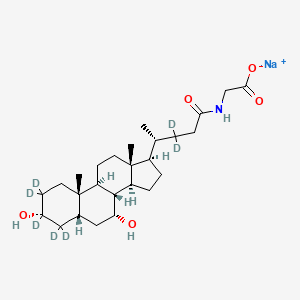

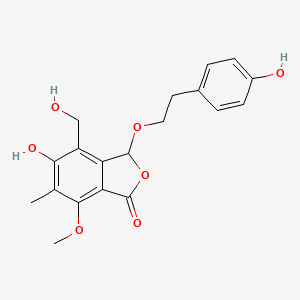
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
